1'-Ethyl-1'h,2h-[3,4'-bipyrazole]-5-carboxylic acid
Description
1'-Ethyl-1'H,2H-[3,4'-bipyrazole]-5-carboxylic acid is a bipyrazole derivative characterized by a fused heterocyclic core with an ethyl substituent at the 1'-position and a carboxylic acid group at the 5-position. The ethyl substituent may influence steric and electronic properties, modulating reactivity, solubility, and crystallographic behavior compared to other substituents.
Properties
Molecular Formula |
C9H10N4O2 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
3-(1-ethylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C9H10N4O2/c1-2-13-5-6(4-10-13)7-3-8(9(14)15)12-11-7/h3-5H,2H2,1H3,(H,11,12)(H,14,15) |
InChI Key |
WCHDQZDHQRFRCW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=NNC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1’-Ethyl-1’h,2h-[3,4’-bipyrazole]-5-carboxylic acid typically involves the formation of the bipyrazole core followed by the introduction of the carboxylic acid group. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate hydrazine derivatives and diketones, cyclization reactions can form the bipyrazole core.
Functional Group Transformations: Introduction of the carboxylic acid group can be achieved through oxidation reactions or by using carboxylation reagents.
Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1’-Ethyl-1’h,2h-[3,4’-bipyrazole]-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bipyrazole core allows for substitution reactions, where different substituents can be introduced at specific positions on the ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1’-Ethyl-1’h,2h-[3,4’-bipyrazole]-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism by which 1’-Ethyl-1’h,2h-[3,4’-bipyrazole]-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating biological processes. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level.
Comparison with Similar Compounds
Key Observations :
- Ethyl vs.
- Electron-Withdrawing Groups (e.g., Bromine) : Brominated derivatives (e.g., [CAS 1491131-86-2]) exhibit altered electronic profiles, enhancing electrophilic reactivity for further functionalization .
- Allyl Substituents : The 2-methylallyl group in [CAS 890624-75-6] introduces unsaturation, enabling Diels-Alder or radical addition reactions .
Crystallographic and Geometric Analysis
highlights substituent-driven geometric variations in bipyrazole derivatives:
- Bond Distances : Electron-donating groups (e.g., methyl) shorten N–N and C–C bond lengths in the bipyrazole core, while electron-withdrawing groups (e.g., bromine) elongate them .
- Torsion Angles : Ethyl and isopropyl substituents increase torsion angles between pyrazole rings by ~5–10°, reducing planarity compared to methyl analogs .
- Packing Efficiency : Methyl and trimethyl derivatives form denser crystalline lattices due to symmetric substituents, whereas ethyl and allyl groups introduce disorder, lowering melting points .
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